molecular formula C17H16N2O2 B14208718 (2S)-2-(6-Methoxynaphthalen-2-yl)-1-(1H-pyrazol-1-yl)propan-1-one CAS No. 917761-70-7

(2S)-2-(6-Methoxynaphthalen-2-yl)-1-(1H-pyrazol-1-yl)propan-1-one

Cat. No.: B14208718
CAS No.: 917761-70-7
M. Wt: 280.32 g/mol
InChI Key: VNBABSUYAAINGP-LBPRGKRZSA-N
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Description

The compound (2S)-2-(6-Methoxynaphthalen-2-yl)-1-(1H-pyrazol-1-yl)propan-1-one is a synthetic organic molecule that belongs to the class of naphthalene derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The presence of both naphthalene and pyrazole moieties in the structure suggests potential biological activity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(6-Methoxynaphthalen-2-yl)-1-(1H-pyrazol-1-yl)propan-1-one typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Naphthalene Derivative: Starting with a naphthalene precursor, such as 6-methoxynaphthalene, undergoes functionalization to introduce the desired substituents.

    Pyrazole Formation: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Coupling Reaction: The final step involves coupling the naphthalene derivative with the pyrazole moiety under suitable conditions, such as using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of catalytic processes to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the pyrazole ring.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the naphthalene ring or the pyrazole moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives or substituted pyrazoles.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Pharmacology: Potential use as a drug candidate due to its structural features.

    Biochemical Studies: Used in studying enzyme interactions and metabolic pathways.

Medicine

    Therapeutics: Investigated for anti-inflammatory, anti-cancer, or antimicrobial properties.

    Diagnostics: Utilized in imaging studies due to its fluorescent properties.

Industry

    Materials Science: Incorporated into polymers or materials with specific electronic properties.

    Agriculture: Used in the development of agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-(6-Methoxynaphthalen-2-yl)-1-(1H-pyrazol-1-yl)propan-1-one would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The naphthalene and pyrazole moieties could facilitate binding to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(6-Methoxynaphthalen-2-yl)-1-(1H-pyrazol-1-yl)ethan-1-one: Similar structure but with a shorter carbon chain.

    (2S)-2-(6-Methoxynaphthalen-2-yl)-1-(1H-imidazol-1-yl)propan-1-one: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness

    Structural Features: The combination of naphthalene and pyrazole rings in (2S)-2-(6-Methoxynaphthalen-2-yl)-1-(1H-pyrazol-1-yl)propan-1-one provides unique electronic and steric properties.

    Biological Activity: The specific arrangement of functional groups may result in distinct biological activities compared to similar compounds.

Properties

CAS No.

917761-70-7

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

(2S)-2-(6-methoxynaphthalen-2-yl)-1-pyrazol-1-ylpropan-1-one

InChI

InChI=1S/C17H16N2O2/c1-12(17(20)19-9-3-8-18-19)13-4-5-15-11-16(21-2)7-6-14(15)10-13/h3-12H,1-2H3/t12-/m0/s1

InChI Key

VNBABSUYAAINGP-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)N3C=CC=N3

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)N3C=CC=N3

Origin of Product

United States

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